N-(3-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
N-(3-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a morpholinylsulfonyl group, and an oxopyridinyl group
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O5S/c18-13-2-1-3-14(10-13)19-16(22)12-20-11-15(4-5-17(20)23)27(24,25)21-6-8-26-9-7-21/h1-5,10-11H,6-9,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTCKZLNMIZCOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Synthesis of the Morpholinylsulfonyl Intermediate: This step involves the reaction of morpholine with a sulfonyl chloride to form the morpholinylsulfonyl group.
Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the morpholinylsulfonyl intermediate under specific reaction conditions, such as the presence of a base and a suitable solvent, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxopyridinyl group to a hydroxypyridinyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxypyridinyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(3-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Dihydropyridine Core : Utilizing morpholine derivatives and acetamide compounds.
- Sulfonamide Formation : Introducing the morpholine sulfonyl group.
- Fluorination : Incorporating the fluorophenyl moiety to enhance biological activity.
The molecular formula for this compound is with a molecular weight of approximately 395.4 g/mol. Its structure features a morpholine ring and a dihydropyridine core, which are critical for its biological interactions.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may act as an inhibitor of specific enzymes or receptors involved in cancer pathways. Studies have shown that related compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 (Lung) | < 1.5 | Significant growth inhibition observed |
| MDA-MB-231 (Breast) | < 2.0 | Potential for further development |
Antimicrobial Activity
This compound also shows promise as an antimicrobial agent. Its structural components may enhance its ability to penetrate bacterial membranes and disrupt cellular functions.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 µg/mL | Effective against biofilm formation |
| Escherichia coli | 0.35 µg/mL | Broad-spectrum activity noted |
Antitumor Evaluation
In a study evaluating the cytotoxic effects of similar compounds on various cancer cell lines, it was found that modifications in the fluorophenyl and morpholine groups significantly enhanced cytotoxicity. For example:
- Study Findings : Compounds with electron-donating groups showed increased effectiveness against Jurkat T cells and HT29 colon cancer cells.
Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of related compounds demonstrated that certain structural features contributed to enhanced antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar structural motif.
Palladium(II) acetate: A compound with a different functional group but used in similar catalytic applications.
Biological Activity
N-(3-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound notable for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Morpholine Sulfonyl Group : Known for its role in enhancing solubility and bioavailability.
- Dihydropyridine Framework : Associated with various biological activities, including calcium channel modulation.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
In vitro studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against specific bacterial strains .
| Pathogen | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.22 – 0.25 | Inhibition of cell wall synthesis |
| Escherichia coli | 0.25 | Disruption of membrane integrity |
| Candida albicans | 0.30 | Inhibition of ergosterol synthesis |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study involving human gastric carcinoma xenografts, it demonstrated complete tumor stasis following oral administration . This suggests potential as a therapeutic agent in cancer treatment.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of specific kinases involved in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications in the dihydropyridine ring can enhance selectivity and potency against target enzymes .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Binding : The compound binds to active sites on enzymes, inhibiting their function.
- Cell Membrane Interaction : Disruption of bacterial cell membranes leading to cell death.
- Biofilm Formation Inhibition : Demonstrated capability to inhibit biofilm formation in pathogens like Staphylococcus epidermidis .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- In Vitro Antimicrobial Evaluation :
- Anticancer Efficacy :
- Clinical Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
